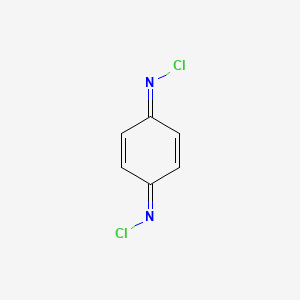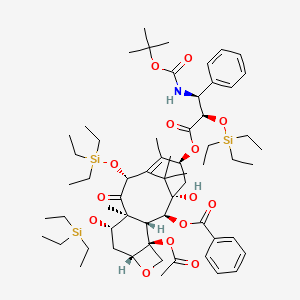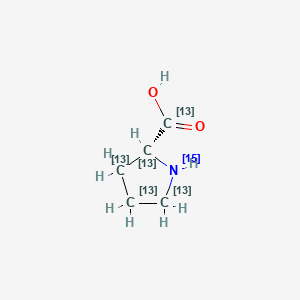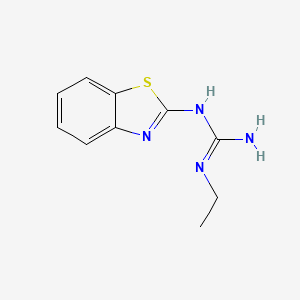![molecular formula C6H9N3 B13829894 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) CAS No. 415722-62-2](/img/structure/B13829894.png)
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) is a complex organic compound with the molecular formula C6H9N3. It is characterized by a unique tricyclic structure that includes three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler tricyclic compound with three nitrogen atoms.
1,2,4-Triazole: Another nitrogen-containing heterocycle with different structural properties.
Cyclohexane: A non-nitrogen-containing cyclic compound for comparison of structural effects.
Uniqueness
1,3,5-Triazatetracyclo[33103,9Its ability to form coordination complexes and participate in various chemical reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
415722-62-2 |
|---|---|
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
1,3,5-triazatetracyclo[3.3.1.03,9.07,9]nonane |
InChI |
InChI=1S/C6H9N3/c1-5-2-8-4-9-3-7(1)6(5,8)9/h5H,1-4H2 |
Clé InChI |
GRGWHGUOJAPTGQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN3C24N1CN4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

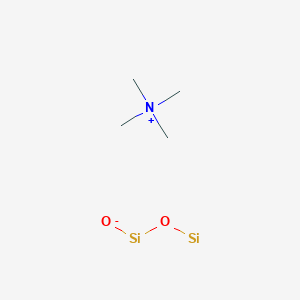

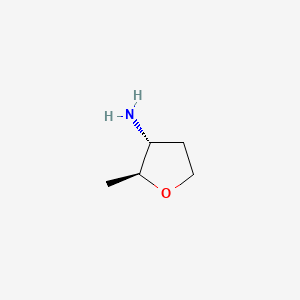
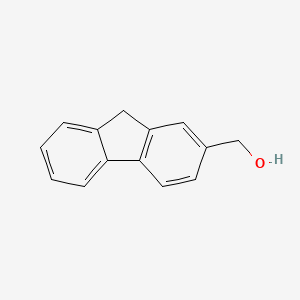
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

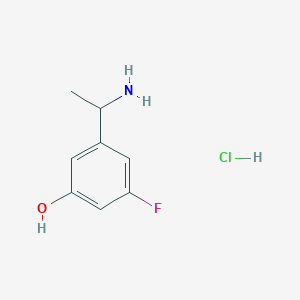
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
